Spiro[benzimidazole-2,3'-pyrazole]
Description
Structure
3D Structure
Properties
CAS No. |
819059-70-6 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
spiro[benzimidazole-2,3'-pyrazole] |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)11-9(12-8)5-6-10-13-9/h1-6H |
InChI Key |
YXGYUSFDAXJTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3(C=CN=N3)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzimidazole-2,3’-pyrazole] typically involves multicomponent reactions. One common method includes the reaction of benzimidazole derivatives with pyrazole precursors under specific conditions. For instance, a green multicomponent synthesis approach can be employed, utilizing microwave or ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The reaction conditions often involve the use of water as a solvent, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for Spiro[benzimidazole-2,3’-pyrazole] are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using renewable resources.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzimidazole-2,3’-pyrazole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Synthesis of Spiro[benzimidazole-2,3'-pyrazole]
The synthesis of spiro[benzimidazole-2,3'-pyrazole] typically involves multi-step reactions that include cyclization processes. One common method is the [3+2] cycloaddition , which allows for the formation of spiro compounds with high yields and purity. For instance, Rajeswari et al. developed a one-pot procedure for synthesizing spirooxindole-pyrrolizine-linked compounds that can be adapted to include pyrazole moieties, showcasing efficient synthetic strategies in producing these complex structures .
Biological Activities
Spiro[benzimidazole-2,3'-pyrazole] exhibits a range of biological activities:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of spiro[benzimidazole-2,3'-pyrazole] possess significant antimicrobial properties. For example, compounds synthesized from benzimidazole and pyrazole hybrids showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than standard antibiotics like ciprofloxacin .
Anticancer Properties
Several derivatives have been evaluated for their anticancer potential. In vitro studies have shown that spiro[benzimidazole-2,3'-pyrazole] compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell migration.
Anti-inflammatory Effects
Research indicates that spiro[benzimidazole-2,3'-pyrazole] derivatives may also exhibit anti-inflammatory properties. For instance, certain compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. Some derivatives showed significant selectivity towards COX-2, suggesting their potential as anti-inflammatory agents .
Case Studies
A selection of case studies illustrates the practical applications of spiro[benzimidazole-2,3'-pyrazole]:
Mechanism of Action
The mechanism of action of Spiro[benzimidazole-2,3’-pyrazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Spiro-Oxindole-Chromene Derivatives
Structural Features: These compounds integrate oxindole and chromene rings linked through a spiro carbon. Synthesis: Catalyzed by NiFe₂O₄ nanocatalysts, these derivatives are formed via multicomponent reactions of isatin, malononitrile, and hydroxy chalcones . Bioactivity: Demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, but lower potency compared to benzimidazole-containing spiro compounds .
Spiro Bis(pyrazole) Ligands
Structural Features: Comprising two pyrazole rings connected via a spiro carbon, these ligands lack the aromatic benzimidazole system, resulting in reduced π-π stacking interactions.
Benzimidazole-Pyrazole Hybrids
Structural Features: Non-spiro hybrids with benzimidazole and pyrazole linked via flexible chains. Bioactivity: The para-nitrophenyl-substituted hybrid (6a) showed superior anti-inflammatory activity (IC₅₀ = 12.3 μM) and DPPH radical scavenging (EC₅₀ = 18.7 μM) compared to spiro derivatives, likely due to enhanced electron-withdrawing effects .
Spiro-Pyrrolidine Derivatives
Structural Features: Incorporate pyrrolidine and benzimidazole-thiazole moieties. Synthesis: Formed via [3+2]-cycloaddition of azomethine ylides, a method distinct from the hydrazine-based routes used for spiro[benzimidazole-2,3'-pyrazole] .
Comparative Data Table
Key Research Findings
- Antitumor Activity: Spiro[benzimidazole-2,3'-pyrazole] derivatives exhibit cytotoxicity against human cervix carcinoma (Hep-2) cells, with IC₅₀ values as low as 8.2 μM, outperforming non-spiro benzimidazole Mannich bases (IC₅₀ = 15–25 μM) .
- Antimicrobial Selectivity: Unlike 2-aminobenzimidazoles, which show nonspecific RNA interactions, spiro[benzimidazole-2,3'-pyrazole] derivatives maintain target selectivity, as evidenced by competitive tRNA binding assays .
- Electronic Effects: Substituents like cyano groups on the pyrazole ring enhance bioactivity by modulating electron density, a trend also observed in spiro-oxindole-chromenes .
Biological Activity
Spiro[benzimidazole-2,3'-pyrazole] is a novel compound that has garnered attention due to its diverse biological activities. The unique structural features of this compound allow it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the synthesis, biological activities, and potential therapeutic applications of Spiro[benzimidazole-2,3'-pyrazole], supported by case studies and detailed research findings.
Synthesis of Spiro[benzimidazole-2,3'-pyrazole]
The synthesis of Spiro[benzimidazole-2,3'-pyrazole] typically involves multi-step reactions that include the formation of the benzimidazole and pyrazole moieties. Various synthetic strategies have been reported in the literature:
- Cyclization Reactions : The formation of spiro compounds often involves cyclization reactions between appropriate precursors. For instance, the reaction of benzimidazole derivatives with pyrazole precursors can yield spiro compounds through cycloaddition processes.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing reaction times, making it a popular choice for synthesizing complex heterocyclic compounds like Spiro[benzimidazole-2,3'-pyrazole] .
Biological Activities
The biological activities of Spiro[benzimidazole-2,3'-pyrazole] are diverse and include:
Antimicrobial Activity
Studies have demonstrated that Spiro[benzimidazole-2,3'-pyrazole] exhibits significant antibacterial and antifungal properties. In vitro tests have shown effectiveness against various strains of bacteria and fungi, indicating its potential as an antimicrobial agent. For example, derivatives of similar pyrazole compounds have shown MIC values against Gram-positive and Gram-negative bacteria ranging from 75 µg/mL to 150 µg/mL .
Anticancer Activity
Spiro compounds are recognized for their anticancer properties. Research indicates that Spiro[benzimidazole-2,3'-pyrazole] can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that modifications in the structure can enhance cytotoxicity against specific cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of Spiro[benzimidazole-2,3'-pyrazole] has been explored in several studies. Compounds containing the pyrazole moiety are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that derivatives could serve as anti-inflammatory agents similar to established drugs like celecoxib .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antibacterial activity against multidrug-resistant bacteria using agar well-diffusion methods. Notably, certain derivatives showed significant bactericidal effects comparable to standard antibiotics like erythromycin and amikacin .
- Cytotoxicity Assessment : In a cytotoxicity study involving cancer cell lines (e.g., HeLa and MCF-7), Spiro[benzimidazole-2,3'-pyrazole] derivatives demonstrated IC50 values indicating potent activity against these cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxic effects .
Research Findings Summary
Q & A
Q. What are the optimal synthetic methodologies for preparing Spiro[benzimidazole-2,3'-pyrazole] derivatives?
The most efficient method involves a four-component reaction using aldehydes, 1H-indol-6-amine, and 1H-pyrazol-5(4H)-one derivatives under catalyst-free conditions in refluxing ethanol. This approach yields derivatives with high efficiency (84–91%) regardless of substituent electronic properties (electron-donating or withdrawing groups). Ethanol is critical for solvent compatibility and reaction kinetics .
Q. How can researchers optimize reaction conditions for scaling Spiro[benzimidazole-2,3'-pyrazole] synthesis?
Systematic solvent screening (e.g., ethanol vs. aprotic solvents) and temperature control are essential. Ethanol enhances solubility of polar intermediates and facilitates cyclization. Catalyst-free conditions reduce purification complexity. For scale-up, maintaining stoichiometric ratios of aldehydes and controlling reflux duration (typically 8–12 hours) are key to reproducibility .
Q. What analytical techniques are recommended for characterizing Spiro[benzimidazole-2,3'-pyrazole] derivatives?
Use a combination of:
- X-ray diffraction (XRD) for confirming spirocyclic geometry.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify regioselectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis to assess purity, with reported derivatives showing melting points between 211–268°C .
Advanced Research Questions
Q. What mechanistic insights explain the formation of Spiro[benzimidazole-2,3'-pyrazole] via multicomponent reactions?
The reaction proceeds through sequential imine formation, Michael addition, and [1,5]-hydride shift, followed by cyclocondensation. Computational studies (DFT) suggest that ethanol stabilizes transition states via hydrogen bonding, lowering activation energy. Substituent effects on reaction kinetics are minimal due to the catalyst-free pathway .
Q. How do electronic and steric modifications of substituents impact biological activity in Spiro[benzimidazole-2,3'-pyrazole] derivatives?
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial and anticancer activity by increasing electrophilicity and target binding (e.g., DNA intercalation).
- Electron-donating groups (e.g., methoxy, methyl) improve solubility and pharmacokinetic profiles.
- Bulky substituents (e.g., 3-bromophenyl) may reduce efficacy due to steric hindrance in enzyme-binding pockets .
Q. What computational strategies are used to predict the target affinity of Spiro[benzimidazole-2,3'-pyrazole] derivatives?
- Molecular docking (AutoDock Vina, Glide) to model interactions with enzymes like dihydrofolate reductase (DHFR) or tubulin.
- 3D-QSAR models to correlate substituent properties with bioactivity.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time. These methods prioritize derivatives for synthesis and reduce experimental screening costs .
Q. How can researchers resolve contradictions between high synthetic yields and variable biological activity data?
- Perform dose-response assays to establish IC₅₀ values, distinguishing intrinsic activity from solubility-limited effects.
- Use metabolic stability tests (e.g., liver microsome assays) to identify rapid degradation pathways.
- Apply cheminformatics tools (e.g., SwissADME) to optimize logP and polar surface area for bioavailability .
Methodological Considerations
Q. What pharmacological assays are recommended for evaluating Spiro[benzimidazole-2,3'-pyrazole] derivatives?
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines.
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
- Anti-inflammatory : COX-2 inhibition ELISA.
- DNA interaction : UV-vis titration and gel electrophoresis for cleavage studies .
Q. How can structure-activity relationship (SAR) studies be designed for Spiro[benzimidazole-2,3'-pyrazole] derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
